molecular formula C12H19BClNO2 B1453391 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl CAS No. 1072946-21-4

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl

Cat. No.: B1453391
CAS No.: 1072946-21-4
M. Wt: 255.55 g/mol
InChI Key: CYTHVUIHUCIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a useful research compound. Its molecular formula is C12H19BClNO2 and its molecular weight is 255.55 g/mol. The purity is usually 95%.
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Biological Activity

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a boronic acid derivative that has garnered interest in various fields of biomedical research due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with a piperidinylmethyl group and a boronic acid functionality, which confers unique properties for interaction with biological targets.

The molecular formula of this compound is C12H18BNO2, and it has a molecular weight of approximately 219.09 g/mol. The compound is soluble in polar solvents like methanol and exhibits stability under acidic conditions, which is crucial for its application in biological assays .

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can lead to inhibition or modulation of enzyme activity . Specifically, 3-(Piperidin-1-ylmethyl)phenylboronic acid has been shown to inhibit certain proteases and kinases by binding to their active sites.

Enzyme Inhibition

Research indicates that 3-(Piperidin-1-ylmethyl)phenylboronic acid acts as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and tumorigenesis . This inhibition can potentially mitigate inflammatory diseases and cancer progression.

Cellular Effects

In cellular models, this compound influences various signaling pathways. It has been observed to alter phosphorylation states of key signaling proteins, thereby impacting downstream cellular responses. For example, studies have shown that it can modulate the expression of genes involved in cell proliferation and apoptosis .

Study on Anti-Cancer Activity

In a study evaluating the anti-cancer properties of boronic acids, 3-(Piperidin-1-ylmethyl)phenylboronic acid demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an EC50 value in the low micromolar range (approximately 0.5 µM), indicating potent anti-proliferative activity .

Pharmacokinetics and Toxicology

A pharmacokinetic study conducted on animal models revealed that the compound has favorable absorption characteristics with an estimated oral bioavailability of 30%. Toxicological assessments indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a wide therapeutic window .

Metabolic Pathways

The metabolic pathways involving 3-(Piperidin-1-ylmethyl)phenylboronic acid include interactions with cytochrome P450 enzymes. Its metabolism leads to various metabolites that may also exhibit biological activity. Understanding these pathways is critical for predicting the compound's pharmacological effects and potential interactions with other drugs .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionNoncompetitive antagonist for CXCR1/CXCR2
CytotoxicityEC50 ~0.5 µM against cancer cell lines
PharmacokineticsOral bioavailability ~30%, no acute toxicity
Gene ExpressionModulates proliferation/apoptosis-related genes

Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9,15-16H,1-3,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTHVUIHUCIBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674463
Record name {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-21-4
Record name {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.